2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide
Description
Propriétés
IUPAC Name |
2-[4-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-20-15(13-3-2-4-14(13)19-20)9-18-25(22,23)12-7-5-11(6-8-12)24-10-16(17)21/h5-8,18H,2-4,9-10H2,1H3,(H2,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKNEMSZBFGQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the cyclopentane ring. The sulfamoyl group is then added through a sulfonation reaction, and finally, the phenoxyacetamide moiety is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-{4-[({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)sulfamoyl]phenoxy}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations :
- SY177222 replaces the target’s sulfamoylphenoxy acetamide with an aniline group, reducing steric bulk and polarity. This substitution may enhance blood-brain barrier penetration but diminish hydrogen-bonding capacity .
- Isoxazole analog () shares the sulfamoylphenyl-acetamide motif but substitutes the pyrazole with an isoxazole.
Physicochemical and Pharmacokinetic Profiles
- Molecular Weight : The target compound’s estimated molecular weight (~450) exceeds SY177222 (~230) and the isoxazole analog (429.49), suggesting reduced bioavailability under Lipinski’s rule of five.
- pKa : The isoxazole analog’s pKa of 5.58 indicates moderate acidity, favoring ionization at physiological pH, which may enhance solubility but limit passive diffusion . The target’s unmeasured pKa could vary significantly due to its sulfamoyl group (typically acidic).
Functional Comparison with Distantly Related Compounds
- Thiazole Derivatives (): These compounds feature thiazole-ureido motifs (e.g., thiazol-5-ylmethyl carbamates) with hydroxy and diphenylhexane chains. Their complexity suggests protease or kinase inhibition, contrasting with the target’s simpler structure. The ureido groups enable extensive hydrogen bonding but increase synthetic complexity .
- Cyclopenta[b]pyrrole Metabolites (): These metabolites exhibit formyl and hydroxy groups on pyrrole rings, which may confer redox activity. The target’s pyrazole lacks such groups, likely reducing reactive metabolite formation .
Q & A
Q. Key Steps :
Pyrazole Ring Formation : Use microwave-assisted synthesis to accelerate cyclization .
Sulfonation : Optimize sulfamoyl group introduction using N-chlorosuccinimide (NCS) as a catalyst .
Phenoxy-Acetamide Coupling : Employ Buchwald-Hartwig amination under inert conditions .
Data-Driven Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design can reduce reaction steps by 30% while maintaining >90% purity .
Basic: What analytical techniques are critical for confirming its purity and structural integrity?
- HPLC-MS : Quantify purity and detect trace by-products.
- FT-IR : Validate functional groups (e.g., sulfonamide C=O stretch at ~1700 cm⁻¹) .
- 1H/13C NMR : Assign protons on the cyclopentane ring (δ 1.2–2.8 ppm) and acetamide NH (δ 8.1 ppm) .
Advanced: How can contradictory biological activity data across studies be resolved?
Case Example : Conflicting reports on enzyme inhibition (e.g., COX-2 vs. PDE4).
Resolution Strategy :
Orthogonal Assays : Validate activity using both fluorometric (e.g., Fluorescence Polarization) and radiometric assays.
Purity Verification : Use preparative HPLC to isolate isomers; test individual enantiomers .
Structural Analog Comparison : Cross-reference with derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to identify substituent-dependent effects .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-Term : Store at –20°C in anhydrous DMSO (sealed under argon).
- Long-Term : Lyophilize and store in amber vials at –80°C. Avoid repeated freeze-thaw cycles .
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Q. Approach :
Derivative Library Synthesis : Modify the:
- Pyrazole methyl group (replace with ethyl/CF₃).
- Phenoxy substituents (introduce halogens or methoxy groups) .
High-Throughput Screening : Test derivatives against kinase panels (e.g., Eurofins KinaseProfiler™).
Computational SAR : Use molecular docking (AutoDock Vina) to correlate substituent bulkiness with target binding (e.g., ATP-binding pockets) .
Q. Example SAR Table :
| Derivative | R₁ (Pyrazole) | R₂ (Phenoxy) | IC₅₀ (nM) |
|---|---|---|---|
| Parent | Methyl | H | 120 |
| D1 | CF₃ | 4-F | 45 |
| D2 | Ethyl | 3-OCH₃ | 210 |
Data adapted from analogous sulfonamide studies .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Z′-LYTE™ for kinases).
- Cytotoxicity : MTT/XTT assays in HEK293 or HepG2 cell lines .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) .
Advanced: How can researchers identify off-target interactions early in development?
Q. Strategies :
Thermal Shift Assays (TSA) : Screen for protein binding across a broad proteome .
Chemoproteomics : Use photoaffinity labeling with clickable probes to capture interactomes .
Transcriptomics : RNA-seq to detect pathway dysregulation (e.g., apoptosis markers) .
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during weighing/solubilization.
- Spill Management : Neutralize with activated charcoal; avoid aqueous rinse (risk of hydrolysis) .
Advanced: How can metabolic stability be assessed to guide lead optimization?
Q. Methods :
Microsomal Incubations : Human liver microsomes + NADPH, quantify parent compound via LC-MS/MS.
CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., BD Gentest™).
In Silico Prediction : ADMET Predictor™ to prioritize derivatives with favorable logP (2–4) and low CYP3A4 affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
